3-cyano-N-(2-methylpropyl)benzamide
Description
3-Cyano-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position of the benzene ring and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. The molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol.
The compound can be synthesized via standard benzamide formation methods, such as reacting 3-cyanobenzoyl chloride with 2-methylpropylamine, a strategy analogous to the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide described in .
Properties
IUPAC Name |
3-cyano-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXHZODUBRWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyano-N-(2-methylpropyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
3-cyano-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced at specific positions on the benzene ring.
Condensation: The active hydrogen on the cyano group can participate in condensation reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxides, amines, and heterocyclic compounds.
Scientific Research Applications
3-cyano-N-(2-methylpropyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide core allow the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Findings:
The 2-methylpropyl group offers moderate lipophilicity, balancing blood-brain barrier penetration (relevant for CNS targets) and solubility, unlike the bulky diphenylpyrazole in CDPPB, which may limit bioavailability .
Synthetic Flexibility: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via 3-methylbenzoyl chloride and amino alcohols suggests analogous routes for the target compound using 3-cyanobenzoyl chloride.
Agrochemical Use: Structural parallels to pesticidal benzamides (e.g., flutolanil in ) suggest possible insecticidal or fungicidal activity for the target compound .
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